Benzenesulfonic acid, 4-((5-((2,4-dimethylphenyl)azo)-2,4-dihydroxyphenyl)azo)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 4-((5-((2,4-dimethylphenyl)azo)-2,4-dihydroxyphenyl)azo)- is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings. This particular compound is notable for its vibrant color, making it useful in dye and pigment industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4-((5-((2,4-dimethylphenyl)azo)-2,4-dihydroxyphenyl)azo)- typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,4-dimethylaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 2,4-dihydroxybenzenesulfonic acid under alkaline conditions to yield the final azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4-((5-((2,4-dimethylphenyl)azo)-2,4-dihydroxyphenyl)azo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the cleavage of the azo bond.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst, resulting in the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid; acidic or neutral conditions.
Reduction: Sodium dithionite, hydrogen with a catalyst (e.g., palladium on carbon); neutral or basic conditions.
Substitution: Electrophiles such as halogens, nitro groups; typically in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Cleaved products such as benzenesulfonic acid derivatives and nitro compounds.
Reduction: Corresponding amines.
Substitution: Various substituted benzenesulfonic acid derivatives.
Scientific Research Applications
Benzenesulfonic acid, 4-((5-((2,4-dimethylphenyl)azo)-2,4-dihydroxyphenyl)azo)- has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the production of dyes and pigments for textiles, plastics, and other materials.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 4-((5-((2,4-dimethylphenyl)azo)-2,4-dihydroxyphenyl)azo)- involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form amines, which can then interact with various biological pathways. The specific molecular targets and pathways depend on the context of its application, such as binding to proteins or nucleic acids in biological systems.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonic acid, 4-((2,4-dimethylphenyl)azo)-
- Benzenesulfonic acid, 4-((2-hydroxyphenyl)azo)-
- Benzenesulfonic acid, 4-((4-nitrophenyl)azo)-
Uniqueness
Benzenesulfonic acid, 4-((5-((2,4-dimethylphenyl)azo)-2,4-dihydroxyphenyl)azo)- is unique due to the presence of both dimethyl and dihydroxy groups on the aromatic rings. This structural feature imparts distinct chemical properties, such as enhanced solubility and specific reactivity patterns, making it particularly useful in certain applications compared to its analogs.
Properties
CAS No. |
72138-98-8 |
---|---|
Molecular Formula |
C20H18N4O5S |
Molecular Weight |
426.4 g/mol |
IUPAC Name |
4-[[5-[(2,4-dimethylphenyl)diazenyl]-2,4-dihydroxyphenyl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C20H18N4O5S/c1-12-3-8-16(13(2)9-12)22-24-18-10-17(19(25)11-20(18)26)23-21-14-4-6-15(7-5-14)30(27,28)29/h3-11,25-26H,1-2H3,(H,27,28,29) |
InChI Key |
NQOVDDULHPGVSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NC2=C(C=C(C(=C2)N=NC3=CC=C(C=C3)S(=O)(=O)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.